2-(2-Methoxy-2-propyl)thiophene
Description
Contextual Significance of Substituted Thiophenes in Contemporary Chemistry
Substituted thiophenes are a class of heterocyclic compounds that have garnered significant attention in the scientific community. The thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, serves as a versatile scaffold in the design of new molecules. eprajournals.comcognizancejournal.com In medicinal chemistry, the thiophene nucleus is considered a "privileged pharmacophore" due to its presence in numerous biologically active compounds. nih.gov Thiophene derivatives are integral components of a wide array of pharmaceuticals, exhibiting activities such as anti-inflammatory, antimicrobial, analgesic, antihypertensive, and antitumor effects. eprajournals.comcognizancejournal.com The structural similarity of the thiophene ring to a benzene (B151609) ring allows it to act as a bioisostere, often leading to enhanced biological activity or improved pharmacokinetic profiles of drug candidates. nih.gov
Beyond pharmaceuticals, substituted thiophenes are pivotal in the realm of materials science. They are fundamental building blocks for conducting polymers, such as polythiophenes, which are utilized in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and sensors. nih.govchemimpex.com The ability to tune the electronic properties of these materials through the introduction of various substituents on the thiophene ring makes them highly attractive for the development of advanced electronic devices. nih.govnsf.gov
Rationale for Investigating 2-(2-Methoxy-2-propyl)thiophene
While the broader class of substituted thiophenes is well-documented, specific derivatives such as this compound remain largely unexplored in published scientific literature. The rationale for investigating this particular compound stems from the unique combination of its substituents, which could impart novel properties. The 2-propyl group provides a short alkyl chain that can influence solubility and steric interactions, while the methoxy (B1213986) group on the tertiary carbon introduces a polar ether functionality. This combination could be of interest for several reasons:
In Medicinal Chemistry: The presence of both hydrophobic (propyl) and a potentially hydrogen-bond accepting (methoxy) group could lead to unique interactions with biological targets.
In Materials Science: The specific substitution pattern may affect the packing and electronic properties of polymers derived from this monomer, potentially leading to new materials with tailored conductive or optical characteristics.
The study of this compound offers an opportunity to expand the chemical space of functionalized thiophenes and to potentially uncover new applications in both pharmacology and material science.
Overview of Research Scope and Objectives Pertaining to the Compound
Given the current lack of specific research on this compound, the scope of this article is to provide a foundational understanding of the compound based on established chemical principles and data from closely related analogs. The primary objectives are:
To propose a plausible synthetic pathway for this compound based on known organic reactions.
To estimate the key physicochemical properties of the compound through computational methods and by analogy to similar structures.
To outline potential areas of research and application for this compound, thereby providing a roadmap for future investigations.
It is important to note that the subsequent sections will present hypothesized or estimated data where experimental findings are not available, with clear indications of the data's origin.
Proposed Synthesis and Estimated Properties of this compound
Due to the absence of published experimental data for this compound, this section outlines a theoretical synthetic approach and provides estimated physicochemical properties. These estimations are derived from the known properties of structurally similar compounds and general chemical principles.
A plausible synthetic route to this compound could involve a multi-step process starting from commercially available 2-bromothiophene. One potential pathway is a Grignard reaction followed by reaction with a suitable ketone and subsequent etherification.
Physicochemical Properties
The following table presents estimated physicochemical properties for this compound. These values are not experimentally verified and should be considered as predictions.
| Property | Estimated Value |
| Molecular Formula | C₈H₁₂OS |
| Molecular Weight | 156.25 g/mol |
| Boiling Point | ~180-190 °C (at 760 mmHg) |
| Density | ~1.0 g/mL |
| Refractive Index | ~1.51 |
| LogP | ~2.5 |
Spectroscopic Data
While no experimental spectra for this compound are available, predicted spectroscopic characteristics can be inferred:
¹H NMR: Expected signals would include those for the thiophene ring protons, a singlet for the methoxy group protons, and signals for the propyl group protons.
¹³C NMR: Resonances for the carbon atoms of the thiophene ring, the methoxy carbon, and the propyl group carbons would be expected.
IR Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-S stretching of the thiophene ring, and C-O stretching of the ether group would be anticipated.
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 156.
Potential Research Applications
Based on the known applications of other substituted thiophenes, the following are potential areas of research for this compound:
Pharmaceutical Development: The compound could be investigated as a scaffold for the synthesis of new therapeutic agents. Its unique substitution may lead to novel biological activities.
Organic Electronics: As a monomer, it could be polymerized to form a polythiophene derivative. The resulting polymer's conductivity, processability, and optical properties would be of interest for applications in organic electronics. mdpi.com
Agrochemicals: Thiophene derivatives have also found use in the agricultural sector. chemimpex.com The potential herbicidal or pesticidal activity of this compound could be a subject of future studies.
Further experimental investigation is necessary to validate these proposed properties and to explore the potential of this compound in these and other areas of chemical research.
Structure
3D Structure
Properties
Molecular Formula |
C8H12OS |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)thiophene |
InChI |
InChI=1S/C8H12OS/c1-8(2,9-3)7-5-4-6-10-7/h4-6H,1-3H3 |
InChI Key |
YVABPMJJSLESMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CS1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methoxy 2 Propyl Thiophene and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. wikipedia.org For 2-(2-methoxy-2-propyl)thiophene, the key disconnections involve the carbon-carbon and carbon-sulfur bonds of the thiophene (B33073) ring and the bond connecting the propyl group to the ring.
A primary disconnection strategy targets the bond between the thiophene ring and the 2-methoxy-2-propyl group. This leads to a thiophenyl nucleophile (or its synthetic equivalent) and an electrophilic 2-methoxy-2-propyl synthon. The thiophenyl nucleophile could be generated from thiophene itself via metalation, while the electrophilic component could be derived from a species like 2-chloro-2-methoxypropane.
Another strategic disconnection involves breaking the C-S bonds of the thiophene ring. This approach considers the formation of the thiophene ring from an acyclic precursor already bearing the 2-methoxy-2-propyl moiety. This would typically involve a cyclization reaction of a C4 precursor with a sulfur source.
Identifying key structural motifs and the relative disposition of functional groups is crucial in this analysis. bham.ac.uk The presence of the tertiary ether on the propyl substituent suggests that its introduction might be sensitive to acidic or strongly nucleophilic conditions, a factor that must be considered when planning the synthetic sequence.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection | Precursors (Synthons) | Corresponding Reagents |
| C(thiophene)-C(propyl) | Thiophenyl anion + 2-methoxy-2-propyl cation | 2-Lithiothiophene + 2-Chloro-2-methoxypropane |
| Thiophene Ring C-S Bonds | Acyclic C4 precursor with 2-methoxy-2-propyl group + Sulfur source | Substituted 1,4-dicarbonyl compound + Lawesson's reagent |
Established Synthetic Routes to Thiophene Derivatives Bearing Methoxy (B1213986) and Propyl Substituents
Several established methods in thiophene chemistry can be adapted for the synthesis of this compound and its analogues.
Metalation, particularly lithiation, of the thiophene ring is a cornerstone of its functionalization. The acidic proton at the C2 position of thiophene can be readily removed by a strong base, such as n-butyllithium, to generate 2-lithiothiophene. This potent nucleophile can then react with a suitable electrophile to introduce the desired substituent.
In the context of synthesizing this compound, 2-lithiothiophene could be reacted with an electrophilic source of the 2-methoxy-2-propyl group. A potential challenge lies in the stability and reactivity of this electrophile.
Directed metalation is another powerful strategy where a substituent on the thiophene ring directs the metalation to an adjacent position. While not directly applicable to the synthesis of the title compound from unsubstituted thiophene, this approach is invaluable for creating more complex, substituted analogues.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds in modern organic synthesis. nih.gov Reactions such as the Suzuki, Stille, and Negishi couplings allow for the connection of a thiophenyl group to a variety of other fragments.
For the synthesis of this compound, a common strategy would involve the coupling of a 2-halothiophene (e.g., 2-bromothiophene) with an organometallic reagent containing the 2-methoxy-2-propyl moiety. For instance, a Grignard or organozinc reagent derived from 2-chloro-2-methoxypropane could be coupled with 2-bromothiophene in the presence of a palladium catalyst.
Conversely, a 2-thienylboronic acid or its ester could undergo a Suzuki coupling with a suitable electrophile bearing the 2-methoxy-2-propyl group. The choice of coupling partners and reaction conditions is critical to ensure high yields and prevent side reactions.
Building the thiophene ring from acyclic precursors is a fundamental approach that offers a high degree of control over the substitution pattern. The Paal-Knorr synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide to form the thiophene ring. To synthesize the target molecule via this route, a 1,4-dicarbonyl precursor bearing the 2-methoxy-2-propyl group at the appropriate position would be required.
The Gewald reaction is another powerful method for constructing highly substituted thiophenes. This multicomponent reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. By carefully selecting the starting materials, one could potentially construct a thiophene ring with the desired substituents.
One-pot syntheses and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps in a single flask. nih.gov While specific one-pot protocols for this compound are not extensively documented, the principles of multicomponent reactions can be applied.
For example, a reaction could be designed where the formation of the thiophene ring and the introduction of the 2-methoxy-2-propyl substituent occur in a sequential or concerted manner. This could involve the in-situ generation of a reactive intermediate that then undergoes cyclization and functionalization.
Stereoselective Synthesis and Chiral Induction in Analogue Preparation
While this compound itself is achiral, the synthesis of its analogues can involve the creation of stereocenters. When the substituents on the thiophene ring or on the side chain are chiral, stereoselective synthesis becomes a critical consideration.
Asymmetric catalysis can be employed to control the stereochemical outcome of reactions. For instance, in a palladium-catalyzed cross-coupling reaction, the use of chiral ligands on the palladium catalyst can induce enantioselectivity in the formation of a new stereocenter.
Chiral auxiliaries are another common strategy. A chiral group can be temporarily attached to the starting material, directing the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.
In the context of thiophene analogues, if the propyl side chain were to be further functionalized to create a stereocenter, methods such as asymmetric hydrogenation or dihydroxylation of an unsaturated precursor could be employed. The choice of catalyst and reaction conditions would be paramount in achieving high levels of stereocontrol.
Optimization of Reaction Conditions and Process Intensification
The selection of an appropriate solvent is critical in the synthesis of thiophene derivatives as it can influence reactant solubility, reaction rates, and the stability of intermediates. In the context of synthesizing thiophene-containing heterocyclic systems, various organic solvents are employed. For instance, in the Meerwein halothienylation of unsaturated compounds with thiophen-3-yldiazonium salts, acetone is utilized as the reaction medium. mdpi.com Similarly, the synthesis of 2-acetylthiophenes can be achieved using dimethylformamide (DMF). mdpi.com
The impact of the solvent on reaction outcomes is evident in studies on nucleophilic aromatic substitution (SNAr) reactions of thiophene derivatives. Computational investigations into the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine have highlighted the role of the solvent in the reaction mechanism and the activation barrier. researchgate.netnih.govcitedrive.com
In the pursuit of more sustainable synthetic routes, the use of alternative reaction media has been explored. For example, syntheses of thiophene derivatives have been successfully carried out in ionic liquids, such as BmimBF4, which can also facilitate catalyst recycling. organic-chemistry.orgnih.gov Furthermore, solvent-free conditions represent a significant advancement in green chemistry, and their applicability in thiophene synthesis has been demonstrated. rsc.orgmdpi.comnih.gov Water, as a green solvent, has also been utilized in the synthesis of 2-aminothiophenes under ultrasound activation. nih.gov
Table 1: Influence of Reaction Media on the Synthesis of Thiophene Derivatives
| Reaction Type | Solvent/Medium | Key Observation | Reference |
|---|---|---|---|
| Meerwein Halothienylation | Acetone | Effective medium for the reaction of thiophen-3-yldiazonium salts. | mdpi.com |
| Synthesis of 2-Acetylthiophenes | Dimethylformamide (DMF) | Serves as a suitable solvent for the reaction. | mdpi.com |
| PdI2/KI-catalyzed Heterocyclodehydration | Methanol or BmimBF4 (Ionic Liquid) | Ionic liquid allows for the recycling of the catalyst. | organic-chemistry.orgnih.gov |
| Gewald Synthesis of 2-Aminothiophenes | Water | Ultrasound activation in water provides a green synthetic route. | nih.gov |
| Direct Carboxylation of Thiophene | Solvent-Free (Carbonate/Carboxylate Medium) | Enables the reaction to proceed under relatively mild conditions. | mdpi.com |
Catalysis plays a pivotal role in the formation of C-C and C-O bonds during the synthesis of this compound and related compounds, offering pathways with higher efficiency and selectivity.
For C-C bond formation, palladium-based catalysts are extensively used. For instance, the Heck coupling reaction of 2-bromothiophene is catalyzed by palladium acetate to form a C-C bond, which is a key step in the synthesis of 2-thiopheneethanol. patsnap.com Direct C-H arylation of thiophenes, another important C-C bond-forming reaction, can be achieved using palladium complexes with specific ligands. organic-chemistry.orgmdpi.com Copper catalysts, such as CuCl₂, are employed in the Meerwein reaction to facilitate the formation of a C-C bond between a thiophene ring and an unsaturated compound. mdpi.com Furthermore, Lewis acids like aluminum chloride (AlCl₃) are used to catalyze the acylation of thiophene, a classic electrophilic aromatic substitution reaction. nih.gov
The formation of the C-O bond in the methoxy group of the target compound can be conceptualized through nucleophilic substitution reactions. While direct catalytic methods for the formation of the 2-(2-methoxy-2-propyl) substituent were not explicitly detailed in the provided search results, the synthesis of related alkoxy-substituted thiophenes often involves the reaction of a thiophene derivative with an appropriate alcohol in the presence of a catalyst. The principles of nucleophilic aromatic substitution on thiophene rings have been studied, providing a theoretical basis for predicting reactivity. researchgate.netnih.govcitedrive.com
Table 2: Catalytic Systems for C-C and C-O Bond Formation in Thiophene Synthesis
| Bond Type | Catalyst System | Reaction Type | Reference |
|---|---|---|---|
| C-C | Palladium Acetate | Heck Coupling | patsnap.com |
| C-C | Bis(alkoxo)palladium Complex | Direct C-H Arylation | organic-chemistry.org |
| C-C | CuCl₂ | Meerwein Reaction | mdpi.com |
| C-C | AlCl₃ | Friedel-Crafts Acylation | nih.gov |
| C-O | (Theoretical) | Nucleophilic Aromatic Substitution | researchgate.netnih.govcitedrive.com |
Temperature and pressure are critical process parameters that can significantly impact the yield and selectivity of synthetic reactions leading to this compound and its analogues.
High temperatures are often required for industrial-scale thiophene synthesis, such as the reaction of n-butane with sulfur. pharmaguideline.com In laboratory-scale syntheses, the optimal temperature can vary widely depending on the specific reaction. For example, the Heck coupling of 2-bromothiophene is carried out at an elevated temperature of 135°C. patsnap.com In contrast, the synthesis of 2-(methoxycarbonyl)thiophene-3-diazonium chloride is conducted at a much lower temperature range of -5 to 0°C to ensure the stability of the diazonium salt. mdpi.com The synthesis of thieno[3,2-b]thiophenes has been optimized at 140°C. mdpi.com
Table 3: Impact of Temperature and Pressure on Thiophene Synthesis
| Reaction | Temperature | Pressure | Effect on Yield/Selectivity | Reference |
|---|---|---|---|---|
| Heck Coupling of 2-bromothiophene | 135°C | Atmospheric | Higher temperature drives the reaction to completion. | patsnap.com |
| Synthesis of Thiophen-3-yldiazonium Chloride | -5 to 0°C | Atmospheric | Low temperature is crucial for the stability of the diazonium salt intermediate. | mdpi.com |
| Synthesis of Thieno[3,2-b]thiophenes | 140°C | Sealed Tube | Optimized temperature for maximizing product yield. | mdpi.com |
| Reduction of a Thiophene Derivative | 45-50°C | 1-1.2 MPa | Elevated pressure of hydrogen gas is required for the reduction. | patsnap.com |
Green Chemistry Considerations in Synthetic Pathways
The principles of green chemistry are increasingly being applied to the synthesis of thiophene derivatives to develop more environmentally benign and sustainable processes. researchgate.netchemijournal.com Key areas of focus include the use of safer solvents, the development of catalytic and solvent-free reactions, and the improvement of atom economy.
The replacement of traditional volatile organic solvents with greener alternatives is a significant step. As mentioned previously, water and ionic liquids have been successfully used as reaction media in thiophene synthesis. rsc.orgnih.gov Solvent-free reaction conditions, where the reactants themselves act as the medium, offer an even more environmentally friendly approach by completely eliminating solvent waste. rsc.orgnih.gov
Catalysis is a cornerstone of green chemistry, and the development of highly efficient and recyclable catalysts is a major goal. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is particularly advantageous. researchgate.net For example, CaO has been reported as a low-cost and efficient heterogeneous catalyst for the synthesis of 2-aminothiophenes. derpharmachemica.com Metal-free catalytic systems are also being explored to avoid the use of potentially toxic and expensive heavy metals. organic-chemistry.org
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly atom-economical and reduce the number of synthetic steps, thereby minimizing waste. nih.gov The Gewald reaction, a well-known MCR for the synthesis of 2-aminothiophenes, has been adapted to incorporate green chemistry principles. nih.govderpharmachemica.com
Furthermore, the use of microwave irradiation as an energy source can lead to shorter reaction times and increased energy efficiency compared to conventional heating methods. chemijournal.com By integrating these green chemistry approaches, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Structural Elucidation of 2 2 Methoxy 2 Propyl Thiophene
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
This section aimed to discuss the precise mass measurement of the molecular ion to confirm the elemental composition and to analyze the fragmentation patterns to further corroborate the proposed structure.
Unfortunately, the absence of published experimental data for 2-(2-Methoxy-2-propyl)thiophene prevents the population of these sections with the required scientifically accurate and detailed research findings. While data exists for structurally related compounds such as 2-methoxythiophene (B42098) and 2-propylthiophene, it is not scientifically appropriate to extrapolate this information to the specific compound of interest, as the combination of the methoxy (B1213986) and propyl groups at the 2-position of the thiophene (B33073) ring will uniquely influence its spectroscopic properties.
Therefore, this article cannot be completed as requested due to the unavailability of the necessary scientific data in the public domain. Further experimental research is required to characterize this compound and provide the data for a comprehensive spectroscopic and structural analysis.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific X-ray diffraction data for this compound is not prominently available in surveyed literature, the analysis of closely related compounds, such as 2-methoxythiophene, provides a strong basis for understanding its likely solid-state structure. researchgate.net
A crystallographic study of this compound would be expected to reveal key structural parameters. These include bond lengths, bond angles, and torsion angles, which define the molecule's conformation. For instance, in a study of 2-methoxythiophene, the molecule was found to be planar, belonging to the C_s_ symmetry group. researchgate.net This planarity is a common feature of many thiophene derivatives, arising from the aromaticity of the five-membered ring. nih.gov
Table 1: Expected Structural Parameters from X-ray Crystallography of this compound
| Parameter | Expected Information | Relevance |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental to defining the crystal system and space group. |
| Space Group | The symmetry elements present in the crystal structure. | Describes the intrinsic symmetry of the molecular packing. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, C-C, C-O). | Confirms the covalent structure and can indicate bond order and strain. |
| Bond Angles | Angles between adjacent bonds (e.g., C-S-C, C-C-C). | Defines the geometry around each atom. |
| Torsion (Dihedral) Angles | The rotation around a chemical bond. | Determines the conformation of the methoxypropyl substituent relative to the thiophene ring. |
| Intermolecular Interactions | Distances and angles of non-covalent contacts (e.g., hydrogen bonds, van der Waals forces). | Explains the forces holding the crystal lattice together and influences physical properties. |
This table is illustrative and based on the type of data obtained from X-ray crystallography of similar organic molecules.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination in Chiral Derivatives
When a chiral center is introduced into a derivative of this compound, the resulting enantiomers can be distinguished and quantified using chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L_ - A_R_). A CD spectrum plots this difference as a function of wavelength, and the resulting signals, known as Cotton effects, are characteristic of the chiral molecule's structure and absolute configuration. For chiral thiophene-based materials, such as oligomers and polymers, CD spectroscopy is a sensitive probe of the helical arrangement (supramolecular chirality) of the polymer chains in solution and in thin films. researchgate.netacs.orgnih.govtandfonline.com
The enantiomeric excess (ee) of a mixture of enantiomers can be determined using these techniques. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present than the other. wikipedia.org A sample with 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org
For a chiral derivative of this compound, a calibration curve can be constructed by measuring the CD signal intensity at a specific wavelength for samples of known enantiomeric excess. nih.gov The ee of an unknown sample can then be determined by measuring its CD signal and interpolating from the calibration curve. nih.gov While specific studies on chiral derivatives of this compound are not detailed in the reviewed literature, the methodology is well-established for a wide range of chiral compounds, including those with thiophene moieties. tandfonline.comtandfonline.comrsc.org
Table 2: Application of Chiroptical Spectroscopy for Enantiomeric Excess (ee) Determination
| Technique | Principle | Application to Chiral Derivatives | Data Output |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Determination of absolute configuration and enantiomeric excess. The magnitude of the CD signal is proportional to the concentration difference between the two enantiomers. nih.gov | A spectrum of ΔA vs. wavelength. The sign of the Cotton effect can be related to the absolute configuration (R/S). |
| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. | Correlates the optical rotation to the enantiomeric composition. Can be used to determine ee, especially when CD signals are weak. | A spectrum of optical rotation [α] vs. wavelength. The shape of the ORD curve is characteristic of the chiral molecule. |
This table outlines the general principles and applications of chiroptical techniques for the analysis of chiral compounds.
The development of chiral derivatives of this compound and the subsequent analysis of their enantiomeric purity are crucial for applications where stereochemistry dictates biological activity or material properties. Chiroptical spectroscopy provides an indispensable set of tools for this purpose, offering high sensitivity and detailed stereochemical information. rsc.org
Theoretical and Computational Chemistry of this compound: A Review of Current Data
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no specific theoretical or computational chemistry studies published for the compound This compound .
While extensive research exists on the computational analysis of related thiophene derivatives, particularly the simpler analogue 2-Methoxythiophene , this information does not directly apply to the specified molecule of interest. The user's request for an article focusing solely on the quantum chemical calculations, molecular orbital analysis, and molecular electrostatic potential of This compound cannot be fulfilled at this time due to the absence of dedicated research findings and the associated data required for a thorough and scientifically accurate report as per the provided outline.
Future computational studies on this specific compound would be necessary to generate the data for the requested analysis.
Theoretical and Computational Chemistry of 2 2 Methoxy 2 Propyl Thiophene
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.org For 2-(2-methoxy-2-propyl)thiophene, the key aspects of its conformational landscape are determined by the rotation around the C2-C(propyl) single bond and the C(propyl)-O bond of the methoxy (B1213986) group.
The study of different rotamers is crucial for understanding the stability of various isomers by considering the spatial orientation and through-space interactions of substituents. lumenlearning.com In the case of this compound, the bulky 2-propyl group and the methoxy group attached to the thiophene (B33073) ring will have preferred orientations to minimize steric hindrance. libretexts.org The interaction between the lone pairs of the sulfur atom in the thiophene ring and the substituents can also influence the conformational preferences.
A potential energy surface (PES) provides a comprehensive representation of a molecule's energy as a function of its geometric parameters. arxiv.org For this compound, the PES would be a multidimensional surface, with the primary coordinates being the dihedral angles defining the orientation of the 2-propyl and methoxy groups relative to the thiophene ring. libretexts.org Minima on the PES correspond to stable conformers, while saddle points represent transition states between these conformers. libretexts.org
Computational studies on related molecules, such as 2-methoxythiophene (B42098), have shown that the orientation of the methoxy group relative to the thiophene ring significantly impacts the molecule's stability. researchgate.net The potential energy curve for the rotation around the C2-O bond in 2-methoxythiophene, calculated using DFT methods, reveals the most stable conformations. researchgate.net A similar approach for this compound would involve mapping the PES by systematically varying the key dihedral angles and calculating the energy at each point. This would identify the global minimum energy conformation and the energy barriers for conformational changes.
Table 1: Representative Conformational Data for a Substituted Thiophene
This table illustrates the type of data obtained from conformational analysis of a generic substituted thiophene, highlighting the relative energies of different conformers.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| A | 0 | 2.5 |
| B | 60 | 0.8 |
| C | 120 | 1.5 |
| D | 180 | 0.0 (most stable) |
Note: This data is illustrative and not specific to this compound.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations are a cornerstone of computational chemistry, providing insights into the infrared (IR) and Raman spectra of a molecule. libretexts.org These calculations are typically performed on the optimized geometry of the molecule, which corresponds to a minimum on the potential energy surface. uni-rostock.de For a molecule to be at a stable equilibrium, all calculated vibrational frequencies must be real (positive). uni-rostock.de The presence of imaginary frequencies indicates that the structure is a transition state rather than a stable minimum. uni-muenchen.de
For this compound, DFT calculations can predict its vibrational spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of C-H, C-C, C-S, and C-O bonds, as well as the vibrations of the thiophene ring itself. youtube.comyoutube.com
By comparing the calculated vibrational frequencies with experimentally obtained IR and Raman spectra, a detailed assignment of the spectral bands can be achieved. researchgate.net This correlation is crucial for confirming the structure of a synthesized compound and for understanding the effects of substituents on the vibrational properties of the thiophene ring. For instance, the C=C stretching vibrations of the thiophene ring are sensitive to the nature of the substituent at the 2-position.
Table 2: Calculated Vibrational Frequencies for a Thiophene Derivative
This table presents a selection of calculated vibrational frequencies and their assignments for a representative thiophene derivative, demonstrating the type of information obtained from these calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| 1 | 3100 | C-H stretch (thiophene ring) |
| 2 | 2950 | C-H stretch (alkyl group) |
| 3 | 1550 | C=C stretch (thiophene ring) |
| 4 | 1450 | CH₂ scissoring |
| 5 | 1250 | C-O stretch |
| 6 | 850 | C-S stretch |
Note: This data is illustrative and not specific to this compound. The calculated frequencies are typically scaled to better match experimental values.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. youtube.com This involves locating the transition state, which is the highest energy point along the reaction coordinate and corresponds to a first-order saddle point on the PES. libretexts.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, several reaction pathways could be investigated computationally. These include electrophilic aromatic substitution, which is a characteristic reaction of thiophenes, and reactions involving the substituents. For example, the mechanism of electrophilic attack at different positions of the thiophene ring can be explored to predict the regioselectivity of reactions like nitration or halogenation.
Computational studies on the photocyclization of styrylthiophenes to thiahelicenes have demonstrated the power of theory in predicting reaction outcomes. acs.org By calculating the excited-state potential energy surfaces, researchers can understand the regio- and stereochemical course of the reaction. acs.org Similarly, computational investigations into the synthesis of thiophene derivatives through cyclization reactions have helped to corroborate proposed mechanisms. nih.gov
The study of transition states provides detailed information about the geometry and electronic structure of the molecule at the peak of the energy barrier. This information is crucial for understanding the factors that control the reactivity and selectivity of a chemical reaction. For this compound, computational modeling could be used to design more efficient synthetic routes or to predict its reactivity in various chemical environments.
Chemical Reactivity and Transformations of 2 2 Methoxy 2 Propyl Thiophene
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring is known to be significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609), with substitution occurring preferentially at the C5 position (the carbon adjacent to the sulfur and opposite the side chain) due to the directing effect of the sulfur atom and the activating nature of the alkyl substituent. The 2-(2-methoxy-2-propyl) group is anticipated to be an activating, ortho, para-director. However, since the ortho positions (C3) are sterically hindered by the bulky tertiary alkyl group, and the other ortho position is the sulfur atom, electrophilic attack is most likely to occur at the C5 position.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation are expected to proceed at the C5 position under relatively mild conditions compared to benzene. The electron-donating nature of both the alkyl group and the methoxy (B1213986) group within the side chain further activates the thiophene ring towards electrophilic attack.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of 2-(2-Methoxy-2-propyl)thiophene
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 2-(2-Methoxy-2-propyl)-5-nitrothiophene |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-(2-methoxy-2-propyl)thiophene |
| Acylation | CH₃COCl, AlCl₃ | 1-(5-(2-Methoxy-2-propyl)thiophen-2-yl)ethan-1-one |
Nucleophilic Substitution Reactions at Methoxy and Propyl Positions
Nucleophilic substitution reactions on the thiophene ring itself are generally difficult unless activated by strong electron-withdrawing groups, which are absent in this compound. However, the side chain contains a methoxy group, which can potentially undergo nucleophilic substitution.
Cleavage of the ether linkage can be achieved under strongly acidic conditions, such as with hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Given that a tertiary carbocation would be a stable intermediate, the reaction likely follows an S(_N)1 pathway, leading to the formation of 2-(2-hydroxy-2-propyl)thiophene and methyl halide.
Functional Group Interconversions on the Thiophene Side Chains
While there is no direct literature on functional group interconversions for this compound, general methodologies for the transformation of related structures can be considered. For instance, if the methoxy group were to be converted to a hydroxyl group as described above, further functionalization would be possible. The tertiary alcohol could be converted to a tertiary chloride using a reagent like thionyl chloride.
Oxidation and Reduction Pathways
The thiophene ring can be oxidized at the sulfur atom to form a thiophene-S-oxide, though this often requires strong oxidizing agents and can lead to subsequent reactions like dimerization or polymerization. The side chain is generally resistant to mild oxidation.
Reduction of the thiophene ring is possible but typically requires harsh conditions, such as high-pressure hydrogenation with catalysts like Raney nickel, which can also lead to desulfurization. A more specific reduction pathway is not readily predictable without experimental data.
Polymerization and Oligomerization Behavior
Thiophene and its derivatives are well-known to undergo oxidative polymerization to form conductive polymers known as polythiophenes. This process typically involves the use of an oxidizing agent such as iron(III) chloride (FeCl₃) or electrochemical methods. Polymerization of this compound would be expected to proceed via coupling at the C5 position, leading to a poly[this compound]. The bulky side chain may influence the polymerization process and the properties of the resulting polymer, such as its solubility and conductivity. The presence of the methoxy group may also affect the polymerization mechanism.
Investigation of Reaction Mechanisms through Kinetic and Mechanistic Studies
No specific kinetic or mechanistic studies for reactions involving this compound have been found in the literature. For electrophilic aromatic substitution, the mechanism is expected to follow the general pathway for EAS, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Kinetic studies would likely show a rate enhancement compared to benzene due to the activating nature of the substituted thiophene ring. Mechanistic studies of the ether cleavage would likely confirm an S(_N)1 pathway due to the stability of the tertiary carbocation that would be formed.
Structure Activity/property Relationships Sar/spr in 2 2 Methoxy 2 Propyl Thiophene Derivatives
Systematic Modification of the Methoxy (B1213986) Group and its Impact on Electronic Structure
The methoxy group (-OCH₃) at the 2-position of the thiophene (B33073) ring plays a significant role in defining the electronic character of 2-(2-Methoxy-2-propyl)thiophene. As a strong electron-donating group through resonance, it increases the electron density of the thiophene ring. rsc.org This has a direct impact on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Research on various substituted thiophenes has consistently shown that electron-donating groups like alkoxy substituents raise the energy of the HOMO level. researchgate.net A higher HOMO level generally corresponds to a lower oxidation potential, making the molecule easier to oxidize and enhancing its stability in a conducting state. rsc.orgresearchgate.net The introduction of a methoxy group destabilizes the highest π-orbital (π₃) of the thiophene ring, shifting it to higher energy (a lower ionization potential). researchgate.net This effect is more pronounced when the substituent is at the 2-position compared to the 3-position. researchgate.net
Systematic modification of this group allows for the fine-tuning of the electronic properties. Replacing the methoxy group with a longer alkoxy chain (e.g., ethoxy, hexyloxy) can further enhance solubility while maintaining the electron-donating character. Studies on poly(3-oxyhexyl-thiophene) have shown that alkoxy side chains can lead to a theoretical increase in hole mobility compared to analogous alkyl-substituted polymers. researchgate.netrsc.org
Conversely, replacing the electron-donating methoxy group with an electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, would have the opposite effect. EWGs stabilize the frontier orbitals, lowering the energy of both the HOMO and LUMO levels and increasing the molecule's band gap. researchgate.net This would make the molecule more resistant to oxidation but more susceptible to reduction.
The following table illustrates the expected qualitative impact of modifying the substituent at the 2-position, assuming the (2-propyl)thiophene base structure remains constant.
| Substituent (at C2) | Electronic Nature | Predicted HOMO Energy | Predicted LUMO Energy | Predicted Band Gap (LUMO-HOMO) |
|---|---|---|---|---|
| -H (Unsubstituted) | Neutral | Baseline | Baseline | Baseline |
| -OCH₃ (Methoxy) | Electron-Donating | Increase | Slight Increase | Decrease |
| -OC₂H₅ (Ethoxy) | Electron-Donating | Increase | Slight Increase | Decrease |
| -CN (Cyano) | Electron-Withdrawing | Decrease | Decrease | Increase |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significant Decrease | Significant Decrease | Slight Increase/Variable |
Variation of the Propyl Substituent and its Influence on Molecular Packing and Intermolecular Interactions
The 2-propyl group, while electronically less impactful than the methoxy group, is critical in defining the molecule's physical properties, such as solubility and solid-state organization. The size, shape, and flexibility of alkyl substituents significantly influence how molecules pack in the crystalline state, which in turn affects material properties like charge carrier mobility. rsc.orgrsc.org
Alkyl chains are primarily introduced to improve the solubility of conjugated molecules in common organic solvents, which is essential for solution-based processing of electronic devices. nih.govacs.orgacs.org However, there is a delicate balance; while longer or bulkier alkyl groups enhance solubility, they can also introduce steric hindrance that disrupts the ordered π-stacking of the thiophene rings. rsc.orgrsc.org This can lead to a more amorphous (disordered) solid-state structure, which is often detrimental to charge transport. rsc.org
The variation of the propyl group in this compound would predictably alter its intermolecular interactions.
Linear vs. Branched Chains: Replacing the 2-propyl group with a linear chain, such as n-hexyl, might promote self-assembly and layered structures. In contrast, a bulkier branched group like tert-butyl could increase steric repulsion, potentially weakening intermolecular interactions and lowering the crystal density. rsc.org
Packing Motifs: Alkyl-substituted thiophenes can adopt various packing motifs, most commonly the herringbone or π-stacked arrangements. The herringbone structure is common in unsubstituted oligothiophenes. acs.org However, the introduction of alkyl substituents can favor a co-facial π-stacking arrangement, which is often more desirable for efficient charge transport along the stacking axis. nih.govacs.org
Intermolecular Interactions: The solid-state structure is stabilized by a network of weak intermolecular forces. These include van der Waals forces, C-H···π interactions, and, in some cases, weak hydrogen bonds involving the sulfur or oxygen atoms. rsc.orgnih.govnih.gov The geometry of the alkyl group dictates the possible distances and angles for these interactions, thereby controlling the supramolecular assembly. rsc.orgnih.gov
The table below summarizes the expected influence of varying the alkyl substituent on the physical properties of a generic methoxy-thiophene derivative.
| Alkyl Substituent | Expected Solubility | Expected Packing Motif | Intermolecular π-π Distance | Dominant Interactions |
|---|---|---|---|---|
| -CH₃ (Methyl) | Low | Herringbone or π-stacked | Variable | π-π stacking |
| -CH(CH₃)₂ (Propyl) | Moderate | π-stacked | Increased | van der Waals, C-H···π |
| -(CH₂)₅CH₃ (Hexyl) | High | Lamellar π-stacking | Increased | van der Waals, Interdigitation |
| -C(CH₃)₃ (tert-Butyl) | High | Disordered/Amorphous | Significantly Increased | Steric Repulsion |
Impact of Substituent Position on Reactivity and Material Performance
The regiochemistry of substitution on the thiophene ring has a profound effect on both chemical reactivity and the performance of materials derived from it. The parent compound is a 2-substituted thiophene. Comparing it with its hypothetical isomer, 3-(2-Methoxy-2-propyl)thiophene, reveals significant differences.
In terms of chemical reactivity, the thiophene ring is more susceptible to electrophilic aromatic substitution at the 2-position (α-carbon) than the 3-position (β-carbon). nih.govquora.com This is because the carbocation intermediate formed during α-attack is better stabilized by resonance, involving the sulfur atom's lone pair, than the intermediate for β-attack. Therefore, reactions like halogenation or nitration would be expected to proceed more readily on this compound than on its 3-substituted isomer. Conversely, for nucleophilic aromatic substitution (SNAr), the reactivity at a given carbon is dictated by the collective electronic effects of all substituents on the ring. nih.gov
When considering these molecules as monomers for polymerization, the point of attachment is critical for the final polymer's properties. Polythiophenes can exhibit different couplings (Head-to-Tail, Head-to-Head, Tail-to-Tail). rsc.org Regioregular head-to-tail (HT) coupling of 3-substituted thiophenes is known to produce polymers with higher crystallinity and charge carrier mobility. For a 2-substituted monomer like this compound, polymerization would occur at the 5-position. However, the presence of the bulky substituent at the adjacent 2-position could introduce significant steric hindrance, potentially leading to a twisted polymer backbone and reduced planarity.
Moving the substituent from the 2- to the 3-position can dramatically alter molecular interactions and solid-state order. rsc.org A substituent at the 3-position often allows for a more planar and ordered polymer backbone in poly(3-substituted thiophene)s, which is beneficial for electronic performance.
| Property | This compound | 3-(2-Methoxy-2-propyl)thiophene (Hypothetical) |
|---|---|---|
| Reactivity to Electrophiles | Higher (at C5) | Lower (at C2 and C5) |
| Steric Hindrance in Polymerization | High | Moderate |
| Resulting Polymer Planarity | Potentially Low (twisted) | Potentially High (planar) |
| Expected Material Performance (e.g., Mobility) | Lower | Higher |
Computational Predictions of SAR/SPR
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules before their synthesis, thereby guiding experimental efforts. jmaterenvironsci.comresearchgate.netrdd.edu.iq These methods allow for the establishment of quantitative structure-activity/property relationships (QSAR/QSPR) for thiophene derivatives. researchgate.net
For this compound and its derivatives, DFT calculations can provide valuable insights:
Electronic Structure: DFT can accurately calculate the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map. epstem.netresearchgate.net These calculations can quantify the trends discussed in section 7.1, showing precisely how modifying a substituent alters the electronic landscape of the molecule. researchgate.net
Reactivity Indices: Theoretical calculations can determine reactivity descriptors like Fukui functions, which predict the most likely sites for electrophilic and nucleophilic attack on the molecule. nih.gov This can corroborate the reactivity principles discussed in section 7.3.
Geometric Optimization: Calculations can predict the most stable 3D conformation of a molecule, including key bond lengths, bond angles, and dihedral angles between the thiophene ring and its substituents. jmaterenvironsci.comresearchgate.net This information is crucial for understanding steric effects and predicting packing.
Simulating Material Properties: For larger systems like oligomers or polymers, computational studies can predict charge-transport properties. Methods based on Marcus theory, for instance, can estimate charge transfer rates and mobilities, providing a direct link between chemical structure and electronic function. researchgate.netrsc.org
The following table presents hypothetical, illustrative data for the parent compound and select derivatives as might be predicted by DFT calculations, summarizing the concepts discussed throughout this article.
| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Predicted Reactive Site (Electrophilic Attack) |
|---|---|---|---|---|
| 2-(2-Propyl)thiophene | -5.85 | -0.90 | 4.95 | C5 |
| This compound | -5.50 | -0.80 | 4.70 | C5 |
| 2-(2-Nitro-2-propyl)thiophene | -6.20 | -2.50 | 3.70 | C4 |
| 3-(2-Methoxy-2-propyl)thiophene | -5.60 | -0.85 | 4.75 | C2 / C5 |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of thiophene (B33073) derivatives has traditionally relied on methods like the Paal–Knorr and Gewald reactions, which can involve harsh conditions and limited functional group tolerance. nih.gov Modern synthetic chemistry is increasingly focused on developing greener and more efficient methodologies. nih.govrsc.org For thiophenes, this includes metal-free approaches and multicomponent reactions (MCRs). nih.govnih.gov
Future research will likely prioritize the development of sustainable synthetic pathways to 2-(2-Methoxy-2-propyl)thiophene and related structures. This involves exploring:
Metal-Free Catalysis: Transition-metal-free syntheses of thiophenes are gaining traction as they minimize metal toxicity and align with the principles of green chemistry. nih.govorganic-chemistry.org These methods often utilize readily available sulfur sources like potassium sulfide (B99878) or elemental sulfur. nih.govorganic-chemistry.org
Atom-Economical Reactions: Strategies that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. The reaction of substituted buta-1-enes with potassium sulfide is an example of an atom-economical, transition-metal-free synthesis of thiophenes. organic-chemistry.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer improved reaction control, reduced reaction times, and enhanced safety, making them attractive for the synthesis of thiophene derivatives. nih.gov
Use of Greener Solvents: The exploration of reactions in environmentally benign solvents, such as deep eutectic solvents, is an emerging area in thiophene synthesis. rsc.org
| Synthetic Approach | Key Features | Sustainability Aspect |
| Metal-Free Catalysis | Avoids the use of transition metals. | Reduces metal toxicity and waste. nih.govorganic-chemistry.org |
| Multicomponent Reactions | Combines three or more reactants in a single step. | Increases efficiency and reduces waste. nih.govnih.gov |
| Flow Chemistry | Continuous processing in a reactor. | Enhanced control, safety, and scalability. |
| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions. | Faster reaction times and often higher yields. nih.gov |
| Green Solvents | Employs environmentally friendly solvents. | Reduces the environmental impact of chemical processes. rsc.org |
Exploration of New Applications in Materials Science
Thiophene-based materials are integral to the fields of organic electronics and photonics. researchgate.net Thiophene derivatives are utilized as organic semiconductors, in organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The unique electronic properties of the thiophene ring, stemming from its aromaticity and the presence of the sulfur atom, make it a valuable building block for functional materials. nih.gov
Future research concerning this compound in materials science will likely focus on:
Organic Electronics: The design and synthesis of novel thiophene-containing polymers and oligomers for applications in flexible electronics, sensors, and solar cells. The specific substitution pattern of this compound could be leveraged to fine-tune the electronic and physical properties of these materials.
Energy Storage: Thiophene derivatives are being investigated as electrode materials for high-performance batteries, such as sodium-ion batteries. rsc.org The electron-transfer capability of the thiophene moiety is a key attribute in this context. rsc.org
Smart Materials: The development of thiophene-based materials that respond to external stimuli, such as light or heat, could lead to new applications in areas like drug delivery and self-healing materials.
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable insights into the formation of intermediates and transition states.
For the synthesis and reactions of this compound, future research could employ:
In Situ NMR and IR Spectroscopy: These techniques can provide detailed structural information about species present in a reacting mixture, helping to elucidate complex reaction pathways.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction profiles, calculate activation energies, and predict the structures of transient species. researchgate.netresearchgate.net
High-Resolution Photoabsorption Spectroscopy: Techniques like synchrotron radiation-based Fourier transform spectroscopy can be used to study the excited electronic states of thiophene and its derivatives, which is crucial for understanding their photochemical behavior. rsc.org
By combining experimental in situ studies with computational modeling, researchers can gain a comprehensive understanding of the mechanisms governing the formation and reactivity of this compound.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry by enabling the prediction of molecular properties, reaction outcomes, and synthetic pathways. arxiv.orgresearchgate.net These data-driven approaches can significantly accelerate the discovery and development of new molecules and materials. acs.org
In the context of this compound, AI and ML could be applied to:
Predicting Physicochemical Properties: Machine learning models can be trained to predict properties such as solubility, boiling point, and electronic characteristics based on molecular structure. researchgate.net
Retrosynthetic Analysis: AI-powered tools can suggest potential synthetic routes to a target molecule, including novel and more efficient pathways. arxiv.org
Catalyst and Materials Design: Machine learning algorithms can help identify promising catalyst structures or material compositions with desired properties, guiding experimental efforts. researchgate.netacs.org
The integration of AI and ML with experimental chemistry holds the potential to revolutionize how researchers approach the synthesis and application of thiophene derivatives.
Design of Next-Generation Thiophene-Based Functional Molecules
The versatility of the thiophene scaffold allows for extensive chemical modification, enabling the design of next-generation functional molecules with tailored properties. researchgate.net Building upon the core structure of this compound, future research will likely explore the synthesis of more complex and highly functionalized derivatives.
Key areas of focus will include:
Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for the phenyl ring in medicinal chemistry to improve pharmacokinetic or pharmacodynamic properties. mdpi.com This principle can be applied to design new drug candidates based on the this compound scaffold.
Fused-Ring Systems: The synthesis of thieno-fused systems, such as thienothiophenes, can lead to materials with enhanced electronic communication and unique photophysical properties. wikipedia.orgacs.org
Supramolecular Chemistry: The incorporation of thiophene units into larger supramolecular assemblies can create novel materials with applications in sensing, catalysis, and nanotechnology.
By combining innovative synthetic strategies with a deep understanding of structure-property relationships, researchers can continue to unlock the full potential of thiophene-based molecules for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
